molecular formula C18H20ClNO6 B4697787 N-(4-chloro-2,5-dimethoxyphenyl)-2,4,5-trimethoxybenzamide

N-(4-chloro-2,5-dimethoxyphenyl)-2,4,5-trimethoxybenzamide

Cat. No.: B4697787
M. Wt: 381.8 g/mol
InChI Key: JZLGGUABYKEAOI-UHFFFAOYSA-N
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Description

N-(4-chloro-2,5-dimethoxyphenyl)-2,4,5-trimethoxybenzamide is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes multiple methoxy groups and a chloro substituent on a benzamide backbone. The presence of these functional groups imparts distinct chemical properties, making it a subject of interest in research and industrial applications.

Preparation Methods

The synthesis of N-(4-chloro-2,5-dimethoxyphenyl)-2,4,5-trimethoxybenzamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of 4-chloro-2,5-dimethoxyaniline, which is then subjected to acylation reactions to introduce the benzamide moiety. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity .

Industrial production methods may involve large-scale batch processes or continuous flow techniques to ensure consistent quality and scalability. The choice of method depends on factors such as cost, efficiency, and environmental impact.

Chemical Reactions Analysis

N-(4-chloro-2,5-dimethoxyphenyl)-2,4,5-trimethoxybenzamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions, such as using sodium methoxide in methanol to form methoxy derivatives.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and controlled temperature and pressure settings. The major products formed depend on the specific reaction pathway and conditions employed .

Scientific Research Applications

N-(4-chloro-2,5-dimethoxyphenyl)-2,4,5-trimethoxybenzamide has diverse applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Researchers investigate its potential as a bioactive compound, exploring its interactions with biological macromolecules.

    Medicine: The compound is evaluated for its pharmacological properties, including potential therapeutic effects and toxicity profiles.

    Industry: It finds applications in the development of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of N-(4-chloro-2,5-dimethoxyphenyl)-2,4,5-trimethoxybenzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact pathways and molecular targets depend on the context of its application, such as its role as a pharmacological agent or a chemical reagent .

Comparison with Similar Compounds

N-(4-chloro-2,5-dimethoxyphenyl)-2,4,5-trimethoxybenzamide can be compared with other similar compounds, such as:

Properties

IUPAC Name

N-(4-chloro-2,5-dimethoxyphenyl)-2,4,5-trimethoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClNO6/c1-22-13-9-17(26-5)16(25-4)6-10(13)18(21)20-12-8-14(23-2)11(19)7-15(12)24-3/h6-9H,1-5H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZLGGUABYKEAOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1C(=O)NC2=CC(=C(C=C2OC)Cl)OC)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClNO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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